An In-depth Technical Guide to 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one: Synthesis, Properties, and Therapeutic Potential
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of a specific, lesser-studied derivative: 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one. Due to the limited publicly available data on this exact compound, this document synthesizes information from structurally related analogs to propose its fundamental properties, a plausible synthetic route, and its potential pharmacological relevance. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel quinolinone derivatives for therapeutic applications.
Introduction: The Quinolinone Scaffold and the Significance of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one
The quinoline and quinolinone core structures are central to a vast array of biologically active molecules, exhibiting properties that span from antimalarial to anticancer and anti-inflammatory activities.[4][5][6] The functionalization of the quinoline ring at various positions can significantly modulate the pharmacological activity of its derivatives.[3] The subject of this guide, 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, presents a unique combination of substituents that suggests a rich potential for novel biological activity.
The key structural features of this molecule are:
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A 1,3-dihydroquinolin-2-one core: This heterocyclic system is a common motif in pharmacologically active compounds.
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A chlorine atom at the 7-position: The 7-chloroquinoline moiety is famously a critical component of the antimalarial drug chloroquine and is known to be important for various biological activities, including anticancer effects.[5][7]
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Two methyl groups at the 4-position: The gem-dimethyl substitution at the C4 position introduces a quaternary carbon center, which can influence the molecule's conformation and metabolic stability.
Given the established importance of the 7-chloroquinoline scaffold, this guide will explore the predicted characteristics and potential applications of this specific, underexplored derivative.
Chemical Identity and Physicochemical Properties
| Property | Predicted Value/Information |
| IUPAC Name | 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one |
| Molecular Formula | C₁₁H₁₂ClNO |
| Molecular Weight | 209.67 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Hydrogen Bond Donors | 1 (from the amide N-H) |
| Hydrogen Bond Acceptors | 1 (from the carbonyl oxygen) |
These predicted properties provide a foundational understanding for handling and characterizing this compound in a laboratory setting.
Proposed Synthesis and Characterization
The synthesis of 3,4-dihydroquinolin-2-ones can be achieved through various methods, including the cyclization of N-arylacrylamides.[8][9] A plausible synthetic route for 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is proposed below.
Proposed Synthetic Pathway
A potential route involves the acid-catalyzed intramolecular cyclization of an N-(3-chlorophenyl)-3,3-dimethylacrylamide precursor.
Caption: Proposed two-step synthesis of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one.
Causality behind Experimental Choices:
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Step 1: Amide Formation: The reaction between an aniline and an acyl chloride is a standard and efficient method for forming an amide bond. A non-nucleophilic base like pyridine is used to scavenge the HCl byproduct.
-
Step 2: Intramolecular Friedel-Crafts Cyclization: The electron-rich aromatic ring of the N-aryl amide can undergo an intramolecular electrophilic substitution reaction. A strong Lewis acid (like AlCl₃) or a Brønsted acid (like polyphosphoric acid, PPA) is required to activate the alkene for the cyclization to occur, leading to the formation of the dihydroquinolinone ring system.
Characterization Workflow
The structural confirmation of the synthesized 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one would rely on a combination of standard spectroscopic techniques.[10]
Caption: Standard workflow for the characterization of the target compound.
Predicted Spectroscopic Data:
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Aromatic protons in the 7-8 ppm region with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.- A singlet for the two methyl groups at C4.- A singlet for the methylene protons at C3.- A broad singlet for the N-H proton. | Based on the chemical environment of the protons in the proposed structure. |
| ¹³C NMR | - A carbonyl carbon signal around 170 ppm.- A quaternary carbon signal for C4.- Signals for the two equivalent methyl carbons.- A methylene carbon signal for C3.- Aromatic carbon signals, including one attached to chlorine. | Inferred from typical chemical shifts for similar functional groups.[11][12] |
| Mass Spec. | - A molecular ion peak (M+) corresponding to C₁₁H₁₂ClNO.- A characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of one chlorine atom. | The isotopic distribution of chlorine is a key diagnostic feature.[10] |
| IR Spec. | - A strong absorption band around 1680 cm⁻¹ for the amide carbonyl (C=O) stretch.- An absorption band around 3200 cm⁻¹ for the N-H stretch. | These are characteristic vibrational frequencies for the functional groups present.[10] |
Potential Biological and Pharmacological Profile
The biological activity of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one can be inferred from the known activities of related 7-chloroquinoline derivatives.
Anticancer Potential
The 7-chloroquinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[7][13] Derivatives have been shown to exhibit cytotoxic and cytostatic effects against a wide range of human cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.[13][14]
Potential Mechanisms of Action:
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Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by triggering programmed cell death.[15]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing arrest at various phases of the cell cycle.[7]
-
Kinase Inhibition: The quinoline core is present in several kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[5]
The presence of the 7-chloro substituent in the target molecule strongly suggests that it may possess significant antiproliferative activity, making it a promising candidate for further investigation in oncology.
Other Potential Therapeutic Applications
The versatility of the quinoline nucleus extends beyond cancer.[4][6] Depending on the specific functionalization, derivatives have shown a broad spectrum of activities, including:
-
Antimalarial: While the classic 4-aminoquinoline structure is key for antimalarial activity, the 7-chloro group is a critical feature.[16]
-
Antimicrobial and Antifungal: Various quinoline derivatives have demonstrated efficacy against bacterial and fungal pathogens.[17][18]
-
Neuroprotective: Certain 4-amino-7-chloroquinoline derivatives have been identified as potential therapeutic agents for Parkinson's disease.[19]
Experimental Protocols (Hypothetical)
The following protocols are provided as examples and are based on established methodologies for similar compounds. They should be optimized for the specific synthesis and analysis of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one.
Protocol 1: Synthesis of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Step 1: Synthesis of N-(3-chlorophenyl)-3,3-dimethylacrylamide
-
To a stirred solution of m-chloroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure amide intermediate.
Step 2: Intramolecular Cyclization
-
Add the N-(3-chlorophenyl)-3,3-dimethylacrylamide intermediate (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the mixture to 100-120 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a strong base (e.g., NaOH) and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential anticancer activity of the synthesized compound.[7]
-
Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Conclusion and Future Directions
While direct experimental data on 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is scarce, a comprehensive analysis of its structural features and related compounds suggests it is a molecule of significant interest. The presence of the 7-chloroquinoline core points towards a strong potential for anticancer activity. The proposed synthetic route provides a practical starting point for its preparation and subsequent biological evaluation.
Future research should focus on:
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The successful synthesis and unambiguous structural characterization of the title compound.
-
In-depth evaluation of its antiproliferative activity against a panel of human cancer cell lines.
-
Elucidation of its mechanism of action to identify its molecular targets.
-
Exploration of its potential in other therapeutic areas, such as antimicrobial and neuroprotective applications.
This guide serves as a foundational document to stimulate and guide further research into this promising, yet under-explored, chemical entity.
Sources
- 1. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Dihydroquinolinone synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum [mdpi.com]
- 13. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
